molecular formula C11H16FN3 B12227554 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine

2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine

Cat. No.: B12227554
M. Wt: 209.26 g/mol
InChI Key: IKMVOBZXDZDNKL-UHFFFAOYSA-N
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Description

2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine is a heterocyclic compound that features a piperidine ring substituted with a fluoromethyl group and a pyrimidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling of Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine and pyrimidine rings through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce any double bonds or functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoromethyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its activity on various biological targets.

    Biology: It may be used in biological studies to understand its effects on cellular processes and pathways.

    Industry: The compound can be used as an intermediate in the synthesis of other complex molecules or as a building block in the development of new materials.

Mechanism of Action

The mechanism of action of 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and the pyrimidine ring play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)piperidin-1-yl]-4-methylpyrimidine
  • 2-[3-(Chloromethyl)piperidin-1-yl]-4-methylpyrimidine
  • 2-[3-(Bromomethyl)piperidin-1-yl]-4-methylpyrimidine

Uniqueness

2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine is unique due to the presence of the fluoromethyl group, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom’s electronegativity can also affect the compound’s binding affinity to biological targets, making it a valuable compound for drug design and development.

Properties

Molecular Formula

C11H16FN3

Molecular Weight

209.26 g/mol

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]-4-methylpyrimidine

InChI

InChI=1S/C11H16FN3/c1-9-4-5-13-11(14-9)15-6-2-3-10(7-12)8-15/h4-5,10H,2-3,6-8H2,1H3

InChI Key

IKMVOBZXDZDNKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCCC(C2)CF

Origin of Product

United States

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